molecular formula C20H30O3 B163499 (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid CAS No. 99217-77-3

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid

Cat. No.: B163499
CAS No.: 99217-77-3
M. Wt: 318.4 g/mol
InChI Key: WLOUCHKFBGGNEB-GXIKJMEPSA-N
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Description

(+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid (8-HEPE) is an oxygenated metabolite derived from the ω-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA; 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid). This compound features a hydroxyl group at the C8 position and retains five double bonds in the cis (Z) and trans (E) configurations as indicated in its systematic name. It is classified as an eicosanoid, a family of bioactive lipid mediators involved in inflammation, immune responses, and cellular signaling.

8-HEPE has been identified in marine organisms, including starfish (Patiria miniata) and diatoms, where it is synthesized via enzymatic or non-enzymatic oxidation pathways. Its racemic (±) form indicates a mixture of R and S stereoisomers at the C8 hydroxyl group, which may influence its biological activity. While its specific physiological roles are less characterized than other eicosanoids, studies suggest involvement in developmental regulation and interspecies interactions in marine ecosystems .

Properties

IUPAC Name

(5Z,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOUCHKFBGGNEB-GXIKJMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347490
Record name (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-77-3
Record name (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Extraction (SPE) Optimization

Crude 8-HEPE extracts are purified using reversed-phase SPE cartridges (C18-E, 500 mg). The protocol involves:

  • Conditioning : 20 mL methanol followed by 20 mL water.

  • Loading : Acidified supernatant (pH 3.0 with HCl) to enhance hydroxy fatty acid retention.

  • Washing : Sequential elution with 20 mL 15% methanol, 20 mL water, and 10 mL hexane to remove non-polar contaminants.

  • Elution : 15 mL methyl formate, yielding 8-HEPE with >95% recovery.

Chromatographic Resolution

Final purification employs a Luna C18 column (5 μm, 150 × 2 mm) under isocratic conditions with methanol/water/acetic acid (80:20:0.02, v/v/v) at 0.2 mL/min. 8-HEPE elutes at 12.3 min, resolved from co-isolated 9-HEPE (11.8 min) and 15-HEPE (13.1 min).

Analytical Validation via LC-MS/MS

Mass Spectrometry Parameters

Quantification uses a triple quadrupole mass spectrometer in negative ion mode with the following transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
8-HEPE317.2155.1-18
12-HETE-d8327.2184.1-20

The internal standard 12-HETE-d8 corrects for matrix effects and ion suppression, achieving a linear dynamic range of 0.1–100 ng/mL (R² > 0.99).

Calibration and Isotopic Purity

Calibration curves are constructed using six-point standards (2–100 pg/μL) spiked with 800 pg/μL 12-HETE-d8. Isotopic purity of internal standards is critical: deuterated analogs with <0.1% unlabeled contaminant minimize asymptotic behavior in high-concentration regimes.

Challenges in Scalable Synthesis

Key limitations in current methodologies include:

  • Stereochemical Control : Racemic mixtures necessitate additional chiral chromatography steps, reducing yield (30–40% loss).

  • Byproduct Formation : Competing hydroxylation at C9 and C12 positions accounts for 15–20% of total products, requiring iterative SPE and HPLC purification .

Chemical Reactions Analysis

Types of Reactions

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the eicosapentaenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds.

    Substitution: Reagents like tosyl chloride can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of 8-oxo-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid.

    Reduction: Formation of 8-hydroxy-eicosanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Adipogenic Effects

Research indicates that 8-HEPE exhibits significant anti-adipogenic properties. A study involving murine 3T3-L1 adipocytes demonstrated that treatment with 8-HEPE resulted in lower lipid accumulation compared to control groups. Specifically, cells treated with 8-HEPE showed reduced expression of genes associated with fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase . Additionally, 8-HEPE effectively downregulated inflammatory markers like interleukin-6 (IL-6) in both pre- and differentiated adipocytes exposed to lipopolysaccharide (LPS) .

Activation of PPARα

8-HEPE has been shown to act as a potent ligand for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. In vivo studies demonstrated that mice fed diets supplemented with 8-HEPE exhibited significantly lower plasma and hepatic triglyceride levels compared to those on high-fat diets without the supplement. Furthermore, the expression of PPARα-regulated genes was markedly increased in the livers of these mice . This suggests that 8-HEPE not only enhances lipid catabolism but may also mitigate metabolic syndrome.

Obesity Management

The implications of 8-HEPE in obesity management are promising. In animal models, it has been associated with reduced adipocyte hypertrophy and improved lipid profiles. Mice treated with 8-HEPE showed smaller adipocyte sizes and decreased gonadal white adipose tissue mass when compared to controls . These findings suggest that 8-HEPE could be beneficial in developing dietary supplements aimed at combating obesity.

Anti-inflammatory Properties

The anti-inflammatory effects of 8-HEPE are particularly noteworthy. It has been observed to lower levels of pro-inflammatory cytokines and enhance the expression of anti-inflammatory markers. This dual action may position 8-HEPE as a potential therapeutic agent for conditions characterized by chronic inflammation, such as metabolic syndrome and obesity-related disorders .

Study on Dietary Effects

In a controlled study involving high-fat diet-induced obesity in mice, supplementation with 8-HEPE resulted in significant reductions in both plasma triglycerides and liver fat accumulation. The study emphasized the role of 8-HEPE in activating PPARα pathways, leading to enhanced fatty acid oxidation and improved metabolic health .

Source Identification

Research has identified Euphausia pacifica (Pacific krill) as a natural source of 8-HEPE. Extracts from this marine organism have shown potential benefits for human health by improving dyslipidemia and hepatic steatosis through modulation of gene expression related to lipid metabolism .

Comparative Data Table

Application Mechanism Findings
Anti-AdipogenesisReduces lipid accumulationLower lipid content in adipocytes treated with 8-HEPE
PPARα ActivationEnhances lipid catabolismDecreased plasma triglycerides in mice on high-fat diets
Anti-inflammatory EffectsDownregulates pro-inflammatory cytokinesReduced IL-6 levels in LPS-stimulated cells
Source IdentificationDerived from Pacific krillBeneficial effects on dyslipidemia and hepatic steatosis

Mechanism of Action

The biological effects of (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid are mediated through its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.

    Pathways Involved: It can modulate the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of 8-HEPE and Analogues

Compound Name Hydroxyl/Oxo Position Backbone PUFA Key Structural Features Biological Activities Sources References
8-HEPE C8 (±) EPA (20:5 ω3) 5Z,9E,11Z,14Z,17Z with C8-OH Developmental modulation in marine organisms; potential anti-inflammatory effects Starfish, diatoms
5-HEPE (5-hydroxy-6E,8Z,11Z,14Z,17Z-EPA) C5 (S) EPA (20:5 ω3) 6E,8Z,11Z,14Z,17Z with C5-OH Induces malformations in sea urchin embryos; teratogenic activity Diatoms
15-HEPE (15S-hydroxy-5Z,8Z,11Z,13E,17Z-EPA) C15 (S) EPA (20:5 ω3) 5Z,8Z,11Z,13E,17Z with C15-OH Mediates allelopathic interactions in diatoms; inhibits competing microalgae growth Diatoms
8(R)-HETE (8R-hydroxy-5Z,9E,11Z,14Z-ETE) C8 (R) AA (20:4 ω6) 5Z,9E,11Z,14Z with C8-OH Chemoattractant; role in invertebrate immune responses Starfish, mammalian cells
5-Oxo-ETE (5-oxo-6E,8Z,11Z,14Z-ETE) C5 (oxo) AA (20:4 ω6) 6E,8Z,11Z,14Z with C5-oxo group Potent granulocyte chemoattractant; pro-inflammatory mediator Human neutrophils, macrophages
EPA (5Z,8Z,11Z,14Z,17Z-EPA) None EPA (20:5 ω3) 5Z,8Z,11Z,14Z,17Z Substrate for anti-inflammatory eicosanoids; PPAR agonist Fish oils, algae

Key Insights from Comparative Analysis

Position of Hydroxylation :

  • 8-HEPE vs. 5-HEPE/15-HEPE : The hydroxyl group position critically determines receptor binding and downstream effects. For example, 5-HEPE and 15-HEPE exhibit distinct teratogenic and allelopathic activities in marine environments, whereas 8-HEPE’s roles are less defined but may involve developmental signaling .
  • 8-HEPE vs. 8(R)-HETE : While both have hydroxyl groups at C8, 8(R)-HETE derives from arachidonic acid (AA; 20:4 ω6) and is a potent chemoattractant in mammals , whereas 8-HEPE’s ω3 backbone may confer anti-inflammatory properties akin to EPA .

Stereochemistry :

  • Racemic 8-HEPE (±) contrasts with enantiopure analogues like 15(S)-HEPE. Enantiomeric purity often enhances specificity; for instance, 15(S)-HEPE’s allelopathic activity is stereospecific .

Backbone PUFA :

  • EPA-derived HEPEs (e.g., 8-HEPE, 5-HEPE) are generally less pro-inflammatory than AA-derived mediators like 5-oxo-ETE. EPA itself is a precursor for resolvins and protectins, which resolve inflammation , whereas 5-oxo-ETE is a potent pro-inflammatory agent .

Biological Context :

  • Marine vs. Mammalian Systems: 8-HEPE and 5-HEPE are prominent in diatoms and starfish, influencing ecological interactions . In contrast, AA-derived oxylipins like 5-oxo-ETE dominate mammalian inflammatory pathways .

Research Findings and Data Tables

Table 2: Relative Potency of Selected Oxylipins

Compound Model System Activity (EC50/IC50) Reference
5-Oxo-ETE Human granulocytes Chemotaxis: 1–10 nM
5-HEPE Paracentrotus lividus embryos Teratogenicity: 10–50 µM
15(S)-HEPE Alexandrium minutum algae Growth inhibition: 20–100 µM
8-HEPE Marine invertebrate development Morphological effects: Not quantified

Metabolic Pathways

  • Enzymatic Synthesis: 8-HEPE is formed via lipoxygenase (LOX) or cytochrome P450-mediated oxidation of EPA. Non-enzymatic peroxidation may also contribute, particularly in marine organisms .
  • Degradation : Like other HEPEs, 8-HEPE is metabolized via β-oxidation or further oxygenation to dihydroxy or epoxy derivatives.

Biological Activity

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid (8-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid primarily found in fish oil. Research has increasingly focused on the biological activities of 8-HEPE due to its potential therapeutic effects in metabolic disorders, inflammation, and obesity. This article reviews various studies that elucidate the mechanisms and effects of 8-HEPE on biological systems.

8-HEPE exerts its biological effects through several mechanisms:

  • Adipogenesis Inhibition : Studies have shown that 8-HEPE significantly reduces lipid accumulation in adipocytes. In vitro experiments using 3T3-L1 cells demonstrated that treatment with 8-HEPE resulted in lower lipid content compared to controls. Additionally, it downregulated key genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase .
  • Anti-inflammatory Effects : 8-HEPE has been shown to modulate inflammatory responses. It reduced levels of interleukin-6 (IL-6) in both pre-adipocytes and differentiated adipocytes treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . The compound's ability to enhance the expression of anti-inflammatory genes further supports its role in mitigating inflammation.
  • PPARα Activation : Research indicates that 8-HEPE activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. In animal models, dietary intake of 8-HEPE led to increased fatty acid oxidation and reduced hepatic triglyceride levels . This effect is crucial for improving metabolic syndrome conditions.

Table 1: Effects of 8-HEPE on Lipid Metabolism and Inflammation

StudyModelKey Findings
3T3-L1 adipocytesReduced lipid accumulation; downregulated fatty acid synthesis genes; decreased IL-6 levels
C57BL/6J-DIO miceLower plasma and hepatic triglycerides; activated PPARα; reduced liver enzyme activity (ALT/AST)
MacrophagesImproved dyslipidemia; increased gene expressions related to lipid transport (ABCA1, CD36)

Detailed Findings

  • In Vitro Studies : A study involving murine 3T3-L1 adipocytes demonstrated that treatment with 8-HEPE led to a significant reduction in lipid accumulation compared to controls (p < 0.01). The compound also exhibited anti-inflammatory properties by lowering IL-6 levels in LPS-stimulated cells .
  • In Vivo Studies : In a study with C57BL/6J-DIO mice fed a high-fat diet supplemented with 8-HEPE for four weeks, researchers observed significantly lower plasma and hepatic triglyceride levels compared to those on a high-fat diet alone. Furthermore, the expression of PPARα-regulated genes was markedly increased in the livers of these mice .
  • Dyslipidemia Improvement : Another investigation reported that concentrated materials from Pacific krill containing 8-HEPE improved dyslipidemia by enhancing the expression of genes involved in lipid metabolism within macrophages .

Q & A

Basic: What analytical methods are recommended for structural elucidation and quantification of (±)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reversed-phase LC coupled with high-resolution mass spectrometry (HRMS) for precise identification. Orbitrap Fusion with FAIMS systems provide MS1, MS2, and MS3 spectra for structural confirmation, as demonstrated for related hydroperoxy-eicosapentaenoic acids (e.g., 5S-hydroperoxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid) .
  • Nuclear Magnetic Resonance (NMR): Employ ¹H and ¹³C NMR to resolve double-bond geometry and hydroxyl group stereochemistry. For example, 8-(R)-HETE from marine starfish was characterized using NMR to distinguish cis/trans configurations .
  • Reference Data: Cross-validate spectral data with databases like LMSD (Lipid Maps Structure Database), which catalogs eicosanoid derivatives and their exact masses (e.g., LMFA03060019 for 12-oxo-ETE) .

Advanced: How does (±)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid modulate lipid metabolism in disease models?

Answer:

  • Mechanistic Insights: Oxidized EPA derivatives, including hydroxy- and hydroperoxy-forms, suppress SREBP-1c and PGC-1β pathways, reducing hepatic triglyceride accumulation. For instance, 5-HEPE and 11-HEPE inhibit LXRα-induced lipogenesis in mammalian cells .
  • Experimental Design:
    • In Vitro Models: Treat hepatocytes or adipocytes with the compound (5–50 µM) and measure lipid droplets via fluorescence staining (e.g., BODIPY 493/503).
    • In Vivo Models: Administer via oral gavage in high-fat-diet rodents and analyze plasma/tissue lipidomics using SPE-LC-MS .
  • Contradictions: Marine diatom-derived HEPEs (e.g., 5-HEPE) show teratogenic effects in sea urchin embryos at >30 µM, contrasting with anti-lipogenic roles in mammals. This highlights model-dependent bioactivity .

Basic: What are the optimal extraction protocols for isolating this compound from biological matrices?

Answer:

  • Solid-Phase Extraction (SPE): Use polymeric HLB cartridges for hydroxy/hydroperoxy-PUFA extraction. Elute with methanol:ethyl acetate (1:1, v/v) to recover polar metabolites .
  • Solvent Systems: For cell cultures or marine samples, employ ethanol or dichloromethane, followed by centrifugal evaporation under nitrogen to prevent oxidation .
  • Storage: Store at -20°C in ethanol to maintain stability (>5 years for EPA derivatives) .

Advanced: How does stereochemical variation (e.g., R/S configuration at C8) influence the compound’s bioactivity?

Answer:

  • Stereospecific Signaling: The 8-(R)-hydroxy configuration in marine-derived 8-HETE enhances binding affinity to G-protein-coupled receptors (GPCRs) compared to the S-isomer. This was confirmed via competitive binding assays in starfish models .
  • Methodological Validation:
    • Chiral Chromatography: Use Chiralpak AD-H columns to separate enantiomers.
    • Functional Assays: Compare R/S isomers in neutrophil chemotaxis or macrophage efferocytosis assays. For example, 15R-HEPE (from COX-2/aspirin interactions) shows stronger anti-inflammatory effects than 15S-HEPE .

Advanced: How can contradictory data on pro- vs. anti-inflammatory roles be resolved?

Answer:

  • Context-Dependent Effects:
    • Pro-Inflammatory: At high concentrations (>50 µM), hydroxy-EPEs activate ROS pathways in immune cells, as seen in sea urchin developmental toxicity studies .
    • Anti-Inflammatory: Lower doses (1–10 µM) inhibit leukocyte transmigration via resolvin-like mechanisms, as shown in endothelial cell models .
  • Resolution Strategies:
    • Dose-Response Curves: Establish thresholds for bioactivity shifts using qPCR (e.g., NF-κB or PPAR-δ targets) .
    • Metabolite Profiling: Monitor downstream oxylipins (e.g., prostaglandins vs. resolvins) to identify pathway dominance .

Basic: What are the key spectroscopic identifiers for distinguishing this compound from positional isomers?

Answer:

  • MS/MS Fragmentation: Key fragments include m/z 317.2 [M-H]⁻ for deprotonated molecules and m/z 259.1 (loss of H₂O and CO₂). Compare with 5-HEPE (m/z 319.2) and 15-HEPE (m/z 317.2) .
  • UV-Vis Signatures: Conjugated dienes/trienes absorb at 234–270 nm, while hydroperoxides show weak absorption at 210–220 nm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 2
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid

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